2-[4-(2-Methylpropoxy)phenyl]acetohydrazide chemical structure and SMILES string
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide chemical structure and SMILES string
An In-Depth Technical Guide to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide: Structural Profiling, Synthesis, and Medicinal Applications
Executive Summary
In modern medicinal chemistry, the rational design of bioactive molecules heavily relies on versatile, functionalized building blocks. 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide (also known as 4-isobutoxyphenylacetohydrazide; CAS: 61904-59-4) is a highly reactive intermediate characterized by its terminal nucleophilic hydrazide moiety and a lipophilic isobutoxy-substituted phenyl ring. This whitepaper provides a comprehensive technical breakdown of its chemical structure, SMILES string, physicochemical properties, and validated synthetic protocols. As a Senior Application Scientist, I have structured this guide to not only detail the how of its synthesis and application but also the why—elucidating the thermodynamic and kinetic rationales behind standard laboratory workflows.
Structural and Physicochemical Profiling
The utility of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide stems from its bifunctional nature. The molecule is composed of a para-substituted aromatic system where the electron-donating isobutoxy group modulates lipophilicity, and the acetohydrazide group serves as a reactive handle for cyclization or condensation.
SMILES String and Structural Notation
The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: CC(C)COc1ccc(CC(=O)NN)cc1 [1]
Mechanistic Breakdown of the SMILES:
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CC(C)CO : The 2-methylpropoxy (isobutoxy) group. This bulky, branched ether linkage increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeability—a critical factor in drug design reminiscent of NSAID pharmacophores like ibuprofen.
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c1ccc(...)cc1 : The central para-substituted benzene ring, providing a rigid planar scaffold that dictates the spatial orientation of the pharmacophores.
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CC(=O)NN : The acetohydrazide moiety. The terminal nitrogen (-NH2) is highly nucleophilic due to the adjacent nitrogen atom (the alpha-effect), making it an ideal precursor for forming Schiff bases (hydrazones) or heterocyclic rings (e.g., oxadiazoles, triazoles).
Physicochemical Properties
Understanding the physicochemical parameters is essential for predicting the compound's behavior in both synthetic reactions and biological systems.
| Property | Value | Clinical/Synthetic Significance |
| Molecular Formula | C12H18N2O2 | Baseline for stoichiometric calculations and MS identification. |
| Molecular Weight | 222.28 g/mol | Falls well within Lipinski’s Rule of 5 for oral bioavailability. |
| Hydrogen Bond Donors | 2 (from -NH-NH2) | Facilitates target protein binding and solubility in polar solvents. |
| Hydrogen Bond Acceptors | 3 (Ether O, Carbonyl O, Amine N) | Enhances interaction with kinase/receptor active sites. |
| Rotatable Bonds | 6 | Provides sufficient conformational flexibility for induced-fit binding. |
Experimental Workflow: Synthesis and Validation
Direct conversion of a carboxylic acid to a hydrazide is thermodynamically unfavorable due to the formation of a stable unreactive salt. Therefore, the standard and most efficient synthetic route involves a two-step process: Fischer esterification followed by hydrazinolysis[2][3].
Rationale for the Two-Step Pathway
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Esterification: Converting the starting 4-isobutoxyphenylacetic acid to an ethyl ester activates the carbonyl carbon. The ethoxy group is a superior leaving group compared to the hydroxyl group of the native acid.
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Hydrazinolysis: Hydrazine hydrate is a potent nucleophile. Refluxing the ester with hydrazine in a polar protic solvent (ethanol) drives the nucleophilic acyl substitution forward. Ethanol is chosen because it solubilizes the ester starting material, but as the reaction progresses, the more polar hydrazide product often precipitates out upon cooling, driving the equilibrium and simplifying purification[4].
Step-by-Step Synthetic Protocol
Note: This protocol is designed as a self-validating system. In-process controls (TLC) and specific stoichiometric ratios are critical for yield optimization.
Step 1: Synthesis of Ethyl 2-(4-isobutoxyphenyl)acetate
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Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 50 mmol of 4-isobutoxyphenylacetic acid in 100 mL of absolute ethanol.
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Catalysis: Add 1.0 mL of concentrated sulfuric acid (H2SO4) dropwise as an acid catalyst. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
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Reaction: Reflux the mixture at 80°C for 6-8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1).
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Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to remove unreacted acid, extract with dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate to yield the crude ester.
Step 2: Hydrazinolysis to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
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Setup: Dissolve the crude ethyl ester (~45 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.
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Addition: Slowly add 90 mmol (2.0 equivalents) of 85% hydrazine hydrate (NH2NH2·H2O). Causality: An excess of hydrazine is required to prevent the formation of symmetrical diacylhydrazines (dimers).
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Reaction: Reflux the mixture at 85°C for 4-6 hours.
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Crystallization: Concentrate the solvent to half its volume and cool the flask in an ice-water bath. The target acetohydrazide will precipitate as a white to off-white solid[4].
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Purification: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the pure 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide.
Caption: Two-step synthetic pathway from carboxylic acid to acetohydrazide via esterification.
Downstream Applications in Drug Discovery
The primary value of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide lies in its ability to act as a precursor for diverse heterocyclic scaffolds, which are heavily utilized in antimicrobial, anti-inflammatory, and anticancer drug discovery[5][6].
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are bioisosteres for amides and esters, offering improved metabolic stability while maintaining hydrogen-bonding capabilities.
Standard Cyclization Protocol:
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Condensation: The acetohydrazide is reacted with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a hydrazone intermediate[6].
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Oxidative Cyclization: The isolated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidative cyclizing agent such as Iodine/K2CO3 or Chloramine-T. Alternatively, reacting the initial hydrazide with an acyl chloride followed by dehydration with Phosphorus oxychloride (POCl3) yields the 2,5-disubstituted 1,3,4-oxadiazole[6]. Causality: POCl3 acts as both a solvent and a potent dehydrating agent, facilitating the elimination of water necessary for ring closure.
Caption: Divergent downstream synthesis of bioactive heterocycles from the acetohydrazide.
Conclusion
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is a highly valuable synthon in medicinal chemistry. Its synthesis via the esterification-hydrazinolysis route is robust, scalable, and thermodynamically sound. By leveraging the nucleophilicity of the hydrazide moiety, researchers can rapidly generate libraries of oxadiazoles, triazoles, and hydrazones, utilizing the lipophilic isobutoxy group to fine-tune the pharmacokinetic profiles of the resulting drug candidates.
References
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2-Acetylhydrazono-2-phenylacetohydrazide Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives Source: Semantic Scholar URL:[Link]
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Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives Source: RSC Publishing URL:[Link]
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A Review on Hydrazone, the fascinating field of investigation in medicinal chemistry Source: Asian Journal of Research in Chemistry URL:[Link]
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